3-(2-Fluoro-5-methylphenyl)benzonitrile 3-(2-Fluoro-5-methylphenyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1365272-20-3
VCID: VC0060197
InChI: InChI=1S/C14H10FN/c1-10-5-6-14(15)13(7-10)12-4-2-3-11(8-12)9-16/h2-8H,1H3
SMILES: CC1=CC(=C(C=C1)F)C2=CC=CC(=C2)C#N
Molecular Formula: C14H10FN
Molecular Weight: 211.239

3-(2-Fluoro-5-methylphenyl)benzonitrile

CAS No.: 1365272-20-3

Cat. No.: VC0060197

Molecular Formula: C14H10FN

Molecular Weight: 211.239

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-5-methylphenyl)benzonitrile - 1365272-20-3

Specification

CAS No. 1365272-20-3
Molecular Formula C14H10FN
Molecular Weight 211.239
IUPAC Name 3-(2-fluoro-5-methylphenyl)benzonitrile
Standard InChI InChI=1S/C14H10FN/c1-10-5-6-14(15)13(7-10)12-4-2-3-11(8-12)9-16/h2-8H,1H3
Standard InChI Key PSKAKNXFJUEORD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)C2=CC=CC(=C2)C#N

Introduction

3-(2-Fluoro-5-methylphenyl)benzonitrile is an aromatic organic compound that features a benzonitrile group substituted with a 2-fluoro-5-methylphenyl moiety. This compound belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an aromatic ring. Its structural uniqueness and functional groups make it a subject of interest in various fields, including medicinal chemistry, material science, and agrochemical research.

Synthesis

The synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile typically involves:

  • Starting Materials: Fluoro-substituted benzene derivatives and nitriles.

  • Reaction Pathway: Electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) to introduce the cyano group and fluorinated phenyl ring.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the compound.

Applications

4.1 Medicinal Chemistry
The presence of fluorine enhances metabolic stability and bioavailability, making this compound a potential candidate for drug development. It may serve as a building block for synthesizing pharmaceuticals targeting specific receptors or enzymes.

4.2 Material Science
Due to its aromatic structure, this compound could be explored for electronic or optical applications, such as in organic semiconductors or light-emitting diodes (LEDs).

4.3 Agrochemicals
Aromatic nitriles like this one are often investigated for their pesticidal or herbicidal properties due to their ability to interact with biological systems in plants and pests.

Analytical Characterization

To confirm its identity and purity, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: Provides information about hydrogen environments.

    • 13C NMR: Identifies carbon atoms in different chemical environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as nitrile (sharp peak around 2220-2260 cm⁻¹).

  • X-ray Crystallography:

    • Determines the three-dimensional structure if crystalline samples are available.

Safety and Handling

As with most organic compounds:

  • Handle with appropriate protective equipment (gloves, goggles).

  • Store in a cool, dry place away from heat sources.

  • Avoid inhalation or direct skin contact due to potential irritant effects.

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